An In-depth Technical Guide to the Chemical Properties of 2-Cycloheptylacetic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Cycloheptylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of contemporary drug discovery and organic synthesis, the exploration of novel molecular scaffolds is paramount. Cycloalkane derivatives, particularly those functionalized with carboxylic acid moieties, represent a class of compounds with significant, yet not fully explored, potential. This technical guide focuses on 2-Cycloheptylacetic acid, a molecule whose seven-membered carbocyclic ring offers a unique conformational profile, distinguishing it from its more commonly studied cyclohexyl and cyclopentyl counterparts. While detailed research on 2-Cycloheptylacetic acid is emerging, this document serves as a comprehensive resource, consolidating available data on its chemical and physical properties, alongside predictive insights and comparative analysis with structurally related compounds. By providing a foundational understanding, this guide aims to empower researchers to leverage the unique characteristics of the cycloheptyl scaffold in the design of novel therapeutic agents and functional materials.
Molecular Identity and Physicochemical Profile
2-Cycloheptylacetic acid, identified by the CAS Number 4401-20-1, is a carboxylic acid featuring a cycloheptyl ring attached to the alpha-carbon of an acetic acid group.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-cycloheptylacetic acid | [2] |
| Synonyms | Cycloheptylacetic acid | [3] |
| CAS Number | 4401-20-1 | [1] |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | 14-15 °C | [1] |
| Boiling Point | 110-112 °C at 1 mmHg | [1] |
| Density | 1.023 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.4725 | [1] |
| pKa (Predicted) | 4.72 ± 0.10 | [1] |
| InChI Key | DQNWKASPZFJVMJ-UHFFFAOYSA-N | [2] |
| SMILES | OC(=O)CC1CCCCCC1 | [2] |
Spectroscopic Characterization: Elucidating the Molecular Architecture
While a comprehensive, publicly available spectral dataset for 2-Cycloheptylacetic acid is not extensively documented, we can predict the expected spectroscopic features based on its structure and by drawing parallels with the well-characterized analog, Cyclohexylacetic acid.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be characterized by signals corresponding to the cycloheptyl ring protons and the protons of the acetic acid moiety.
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Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-12 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration.
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Alpha-Methylene Protons (-CH₂-COOH): A doublet is expected around 2.2 ppm, coupled to the methine proton on the cycloheptyl ring.
-
Cycloheptyl Methine Proton (-CH-): A multiplet is predicted to appear further upfield, likely in the region of 1.7-2.0 ppm.
-
Cycloheptyl Methylene Protons (-CH₂-): A series of complex multiplets are expected in the range of 0.9-1.8 ppm, corresponding to the 12 protons of the cycloheptyl ring. The complexity arises from the conformational flexibility of the seven-membered ring and the diastereotopic nature of these protons.
¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
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Carbonyl Carbon (-COOH): A signal is expected in the downfield region, typically around 179 ppm.
-
Alpha-Methylene Carbon (-CH₂-COOH): This carbon is anticipated to resonate at approximately 43 ppm.
-
Cycloheptyl Methine Carbon (-CH-): The methine carbon of the cycloheptyl ring is predicted to appear around 37-40 ppm.
-
Cycloheptyl Methylene Carbons (-CH₂-): Multiple signals are expected in the range of 25-35 ppm, corresponding to the methylene carbons of the cycloheptyl ring. The exact chemical shifts will be influenced by the ring's conformation.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Cycloheptylacetic acid will be dominated by the characteristic absorptions of the carboxylic acid functional group.
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O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
C-H Stretch: Strong absorptions are anticipated just below 3000 cm⁻¹ (typically around 2850 and 2925 cm⁻¹) corresponding to the sp³ C-H stretching vibrations of the cycloheptyl and methylene groups.
-
C=O Stretch: A very strong and sharp absorption peak is predicted around 1710 cm⁻¹, indicative of the carbonyl group of a saturated carboxylic acid.
-
C-O Stretch and O-H Bend: These vibrations are expected to give rise to bands in the fingerprint region, typically between 1400-1440 cm⁻¹ (O-H bend) and 1210-1320 cm⁻¹ (C-O stretch).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 156, corresponding to the molecular weight of 2-Cycloheptylacetic acid.
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Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17), resulting in an acylium ion, and the loss of the carboxyl group (M-45). A prominent fragment resulting from the McLafferty rearrangement is also possible. The cycloheptyl ring may undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂ groups).
Synthesis and Reactivity
Synthetic Approaches
While a specific, high-yield synthesis for 2-Cycloheptylacetic acid is not widely published, several general methods for the preparation of 2-cycloalkylacetic acids can be adapted. A plausible synthetic workflow is outlined below.
Figure 1: A potential synthetic route to 2-Cycloheptylacetic acid.
Step-by-Step Methodology:
-
Knoevenagel Condensation: Cycloheptanone is reacted with an active methylene compound, such as ethyl cyanoacetate, in the presence of a base (e.g., piperidine or ammonium acetate). This condensation reaction forms ethyl cycloheptylidene-cyanoacetate.
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Reduction: The double bond in the cycloheptylidene ring is selectively reduced. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and effective method for this transformation. This step yields ethyl cycloheptyl-cyanoacetate.
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Hydrolysis and Decarboxylation: The resulting diester is then subjected to hydrolysis, typically under acidic or basic conditions, followed by heating. This process cleaves the ester and nitrile groups to a carboxylic acid and subsequently removes one of the carboxyl groups as carbon dioxide, affording the final product, 2-Cycloheptylacetic acid.
Reactivity Profile
The reactivity of 2-Cycloheptylacetic acid is primarily dictated by the carboxylic acid functional group.
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Esterification: It can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions (Fischer esterification) or by conversion to the acyl chloride followed by reaction with an alcohol.
-
Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents (e.g., DCC, EDC).
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-cycloheptylethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Alpha-Halogenation: In the presence of a halogen and a suitable catalyst (e.g., PBr₃), 2-Cycloheptylacetic acid can undergo halogenation at the alpha-carbon (Hell-Volhard-Zelinsky reaction).
Applications in Drug Discovery and Medicinal Chemistry
The cycloheptyl moiety is an attractive scaffold in medicinal chemistry due to its unique conformational properties and lipophilicity, which can influence a molecule's binding affinity to biological targets and its pharmacokinetic profile.[6]
Rationale for Incorporation in Drug Candidates
The seven-membered ring of 2-Cycloheptylacetic acid is more flexible than the rigid cyclohexane ring, allowing it to adopt a wider range of low-energy conformations. This conformational flexibility can be advantageous in drug design, enabling the molecule to better adapt to the binding site of a target protein. The cycloheptyl group also increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
Potential Therapeutic Areas
While specific biological activities of 2-Cycloheptylacetic acid are not extensively reported, derivatives of related cycloalkane carboxylic acids have shown promise in several therapeutic areas.
-
Anti-inflammatory Agents: The cycloheptyl group can be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to potentially enhance their potency and modify their pharmacokinetic properties.[6]
-
Kinase Inhibitors: The cycloheptane ring can serve as a scaffold for the design of kinase inhibitors, which are a critical class of anticancer drugs.[6] The conformational flexibility of the ring can allow for optimal positioning of substituents to interact with the ATP-binding pocket of kinases.
-
Neurological Disorders: Cycloheptane-containing compounds have been explored as GABA analogues, suggesting potential applications in the treatment of neurological disorders.[6]
The general workflow for leveraging a scaffold like 2-Cycloheptylacetic acid in a drug discovery program is depicted below.
Figure 2: Generalized workflow for the utilization of 2-Cycloheptylacetic acid in drug discovery.
Safety, Handling, and Storage
Based on available safety data for 2-Cycloheptylacetic acid and structurally similar compounds, the following precautions are recommended.[1]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Outlook
2-Cycloheptylacetic acid represents a valuable yet under-explored building block for organic synthesis and medicinal chemistry. Its unique seven-membered ring offers distinct conformational and lipophilic properties that can be strategically employed in the design of novel molecules with desired biological activities. While a comprehensive dataset of its chemical properties is still being established, this guide provides a solid foundation based on available information and predictive analysis. Further research into the synthesis, reactivity, and biological evaluation of 2-Cycloheptylacetic acid and its derivatives is warranted and holds the potential to unlock new avenues in drug discovery and materials science.
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